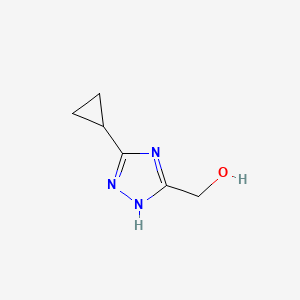
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, has been synthesized and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Wirkmechanismus
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes involved in tumor growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9. In addition, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. It has been shown to be metabolized by the liver and excreted in the urine. This compound has also been shown to cross the blood-brain barrier, indicating its potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide has several advantages for lab experiments, including its low toxicity and potential therapeutic applications in various fields. However, its synthesis method is complex and requires multiple steps, which may limit its availability and increase its cost. In addition, further studies are needed to determine its optimal dosage and administration route for therapeutic use.
Zukünftige Richtungen
There are several future directions for research on N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide. One potential area of study is its use in combination with other chemotherapeutic agents for enhanced anti-tumor activity. Another area of study is its potential as a neuroprotective agent in models of traumatic brain injury and stroke. Additionally, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 3,4-dihydro-2H-thiopyran-3-one with N-methyl-p-toluenesulfonamide in the presence of a base, followed by oxidation with hydrogen peroxide to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and inflammation. It has been shown to exhibit anti-tumor activity in vitro and in vivo, and has potential as a chemotherapeutic agent. In addition, this compound has been studied for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. It has also shown promising anti-inflammatory activity in animal models of rheumatoid arthritis and colitis.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-11(2)12-4-6-14(7-5-12)21(18,19)15(3)13-8-9-20(16,17)10-13/h4-7,11,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPQSQOXUACRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2624132.png)
![N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2624133.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-(hydroxymethyl)azepane-1-carboxylate](/img/structure/B2624134.png)
![4-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}morpholine](/img/structure/B2624136.png)
![4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol](/img/structure/B2624137.png)
![4-(3,4-dimethoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2624141.png)

![Tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2624145.png)
